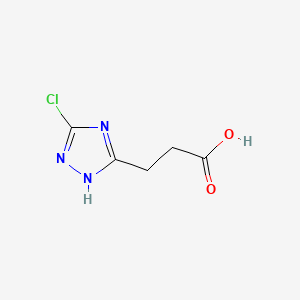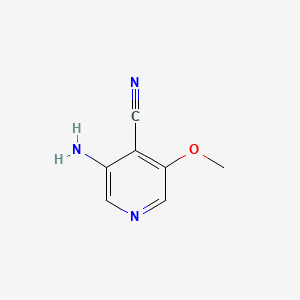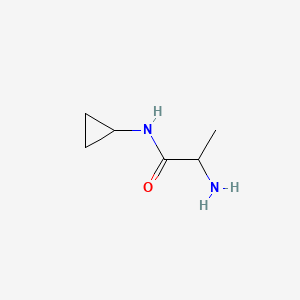
2-Amino-N-cyclopropyl-DL-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-cyclopropyl-DL-propanamide (also known as 2-amino-3-cyclopropyl-1-propanamide) is an organic compound that is found in a variety of natural and synthetic sources. It is a cyclic amide that is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. 2-Amino-N-cyclopropyl-DL-propanamide has been used in a variety of scientific research applications and is a useful tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Biosensor Development for Acrylamide Detection
Research highlights the synthesis and toxicological significance of acrylamide, a compound related to 2-Amino-N-cyclopropyl-DL-propanamide, in processed foods. Biosensors have emerged as a pivotal technology for the rapid, sensitive detection of acrylamide levels in food products, leveraging the chemical's interaction with specific biosensing elements. This advancement underscores the critical role of 2-Amino-N-cyclopropyl-DL-propanamide derivatives in enhancing food safety protocols through innovative detection methods (Pundir, Yadav, & Chhillar, 2019).
Fragrance Chemistry Innovations
The development of new cyclopropanation methods, which involve compounds related to 2-Amino-N-cyclopropyl-DL-propanamide, has significantly impacted fragrance chemistry. These methods facilitate the production of Δ-compounds, serving either as precursors or as novel ingredients with enhanced olfactory impacts. Such innovations not only reduce production costs and environmental impacts but also contribute to the creation of high-impact fragrance ingredients, showcasing the compound's versatility in industrial applications (Schröder, 2014).
Pharmacokinetics and Clinical Applications in Anesthesia
2-Amino-N-cyclopropyl-DL-propanamide derivatives, exemplified by propofol, have found widespread use in clinical settings as intravenous hypnotic drugs for the induction and maintenance of sedation and general anesthesia. The compound's pharmacokinetic and pharmacodynamic profiles are advantageous for medical procedures requiring rapid onset and short recovery times, making it a valuable asset in anesthesia management (Sahinovic, Struys, & Absalom, 2018).
Eigenschaften
IUPAC Name |
2-amino-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMZIHOIMCTJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopropyl-DL-propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

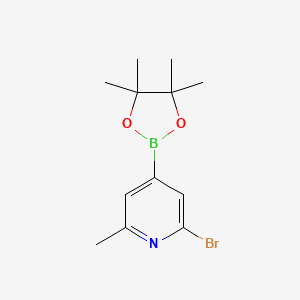


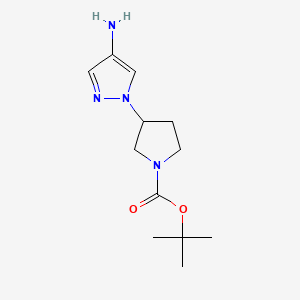
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)




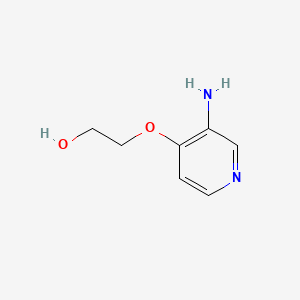
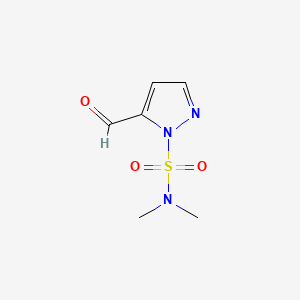
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
